2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Description
The compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are often found in biologically active compounds and are used in various scientific research, including drug development, organic synthesis, and material science.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-formyl-1H-pyrrol-1-yl)butanoic acid are synthesized through various methods . For instance, pyrrole-based enaminones are synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate .Molecular Structure Analysis
The molecular structure of similar compounds like 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid has been determined . The structure includes a pyrrole ring attached to a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid have been analyzed . The compound has a molecular weight of 181.19 and its SMILES string is CCC (C (O)=O)n1cccc1C=O .Scientific Research Applications
Synthetic Pathways and Derivatives
- The compound 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile serves as an intermediate in synthesizing a variety of chemical structures. For instance, El-Kashef et al. (2007) described its transformation into a pyrrol-1-yl derivative, which was further processed to synthesize pyrrolobenzo[b]thieno[1,4]diazepines (El-Kashef et al., 2007). Similarly, Youssef (2009) reported reactions of the compound with substituted benzylidenemalononitriles and acetylenic esters, yielding benzothieno[2,3-d]pyrimidine and pyrazolopyranopyrimidine derivatives, emphasizing its versatility in heterocyclic chemistry (Youssef, 2009).
Photochemical Properties
- The photochemical characteristics of similar thiophene analogs were examined by Bohnwagner et al. (2017), who studied the fluorescence behavior of donor-acceptor compounds like TCN, revealing intricate photochemical deactivation pathways, a finding that might have implications for the use of related compounds in photochemistry and materials science (Bohnwagner et al., 2017).
Medicinal Chemistry
- Despite the exclusion of drug usage and dosage, it's worth noting that derivatives of the compound have been explored for various bioactivities. For instance, Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives starting from a related compound, assessing their antimicrobial and antioxidant activities, indicating potential medicinal applications (Flefel et al., 2018).
properties
IUPAC Name |
2-(2-formylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c15-8-12-11-5-1-2-6-13(11)18-14(12)16-7-3-4-10(16)9-17/h3-4,7,9H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVXDJRDVGEDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=CC=C3C=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
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